Ac-DL-Trp-OH

Chiral Selectivity Enzyme Inhibition Pharmacological Potency

Ac-DL-Trp-OH is the racemic mixture of D- and L-N-acetyl tryptophan, essential for applications where enantiopure Ac-L-Trp-OH fails. The D-enantiomer confers resistance to proteolytic degradation, critical for in vivo studies and protein stabilization in human serum albumin and plasma protein fraction. Its acetyl protecting group enables controlled solid-phase peptide synthesis. As an endogenous metabolite, it serves as a standard in metabolomics and acetylation pathway research. Choose Ac-DL-Trp-OH for synergistic enantiomer effects unavailable in L-isomer-only formulations.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 1218-34-4
Cat. No. B554822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DL-Trp-OH
CAS1218-34-4
SynonymsN-Acetyl-L-tryptophan; 1218-34-4; Acetyl-L-tryptophan; Ac-Trp-OH; acetyltryptophan; Acetyl-L-trp; AC-Try; (S)-N-Acetyltryptophan; (S)-2-Acetamido-3-(1H-indol-3-yl)propanoicacid; UNII-U9264T8OAE; CHEMBL54170; CHEBI:74640; DZTHIGRZJZPRDV-LBPRGKRZSA-N; (2S)-2-acetamido-3-(1H-indol-3-yl)propanoicacid; NSC90726; N-acetyltryptophan; TRYPTOPHAN,N-ACETYL-,L-; EINECS214-935-9; AcetylL-Tryptophan; Tryptophan,acetyl; AmbotzAAA1942; PubChem19054; Spectrum_000959; 2-Acetylamino-3-(1H-indol-3-yl)-propionicacid; AC1LDT2D
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)
InChIKeyDZTHIGRZJZPRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-DL-Trp-OH (CAS 1218-34-4) Procurement Guide: N-Acetyl-DL-Tryptophan for Research and Industrial Use


Ac-DL-Trp-OH, also known as N-Acetyl-DL-tryptophan, is a synthetic derivative of the essential amino acid tryptophan, characterized by an acetyl group attached to the alpha-amino nitrogen [1]. It is a white to off-white powder with a molecular formula of C13H14N2O3 and a molecular weight of 246.26 g/mol [2]. This compound is an N-acetyl-amino acid that exists as a racemic mixture of D- and L-enantiomers . It is endogenously produced as a metabolite and finds key applications as a stabilizer in biopharmaceutical formulations, including human serum albumin and plasma protein fraction, as well as a research tool in various biological assays [3].

Why Ac-DL-Trp-OH Cannot Be Simply Substituted: Key Differentiators for Scientific Procurement


Substituting Ac-DL-Trp-OH with other N-acetyl tryptophan variants, such as Ac-L-Trp-OH (CAS: 1218-34-4), or the unprotected amino acid tryptophan can lead to significant experimental or process deviations. The racemic nature of Ac-DL-Trp-OH, containing both D- and L-enantiomers, directly impacts its pharmacological profile, enzyme interactions, and physical properties compared to its enantiopure counterparts . For instance, the presence of the D-enantiomer confers resistance to proteolytic degradation, which is a critical factor in in vivo studies and protein stabilization applications [1]. Conversely, the L-enantiomer is essential for biological recognition and certain therapeutic activities, such as neuroprotection and anti-fibrotic effects [2]. The following evidence demonstrates specific, quantifiable differences that must be considered during compound selection.

Quantitative Performance Evidence for Ac-DL-Trp-OH (CAS 1218-34-4) vs. Comparators


Enantiomeric Purity: Ac-DL-Trp-OH (Racemic) vs. Ac-L-Trp-OH for Biological Activity

Ac-DL-Trp-OH is a racemic mixture of D- and L-enantiomers, while Ac-L-Trp-OH is the enantiopure L-form. This stereochemical difference has direct implications for biological activity. For example, Ac-L-Trp-OH has been shown to inhibit CCl4-induced hepatic fibrogenesis in a mouse model, evidenced by significant reductions in serum ALT and AST levels, markers of liver damage [1]. The racemic mixture, Ac-DL-Trp-OH, will have a different activity profile due to the presence of the D-enantiomer, which may exhibit distinct or reduced activity in the same assay. This is a critical consideration for research where stereospecificity is paramount.

Chiral Selectivity Enzyme Inhibition Pharmacological Potency

Solubility Profile: Ac-DL-Trp-OH vs. Unprotected Tryptophan

The acetylation of tryptophan to form Ac-DL-Trp-OH alters its solubility profile, a key differentiator for formulation applications. While specific quantitative solubility data for Ac-DL-Trp-OH in aqueous solutions is limited, vendor information indicates it is soluble in 1N sodium hydroxide, water, and methanol, as well as organic solvents like DMSO [1]. In contrast, L-tryptophan has a reported water solubility of approximately 11.4 mg/mL at 25°C [2]. This change in solubility behavior, due to the acetyl group, makes Ac-DL-Trp-OH a more versatile compound for certain in vitro and formulation preparations.

Biopharmaceutical Formulation Solubility Excipient

Enzymatic Stability: Ac-DL-Trp-OH (Racemic) vs. Ac-L-Trp-OH

The presence of the D-enantiomer in Ac-DL-Trp-OH confers increased resistance to proteolytic degradation compared to enantiopure L-amino acid derivatives. While direct quantitative data for Ac-DL-Trp-OH is not identified in the open literature, it is a well-established principle that D-amino acids are poor substrates for most mammalian proteases [1]. This characteristic is leveraged in the design of peptide-based therapeutics to improve their in vivo half-life. The racemic mixture, therefore, offers a different stability profile than the enantiopure Ac-L-Trp-OH, which would be more susceptible to enzymatic breakdown. This is a critical selection criterion for applications requiring extended stability in biological matrices.

Proteolytic Stability Peptide Synthesis In Vivo Half-life

Reported Bioactivity Profile: Ac-DL-Trp-OH Exhibits Distinct Potency in Cell-Based Assays

Ac-DL-Trp-OH has been screened in various biological assays, demonstrating specific, albeit modest, activity. In a primary qHTS assay for delayed death inhibitors of the malarial parasite plastid, it showed potency values of 7,375.3 nM and 14,715.7 nM [1]. It also exhibited a GI50 of 100,000 nM in growth inhibition assays against various NCI human tumor cell lines [1]. This profile differentiates it from other tryptophan derivatives which may not have been screened or may show different activity in these specific assays. For researchers studying malaria or screening for novel anticancer compounds, this data provides a baseline for further investigation.

Antimalarial Cell Viability High-Throughput Screening

Purity and Physical Specifications: Vendor Comparison for Procurement Decisions

For procurement, the available purity and physical form of Ac-DL-Trp-OH from different vendors can be a key differentiator. For instance, MedChemExpress offers an analytical standard (≥98% purity) specifically for research and analytical applications, as well as a separate product with 99.49% purity . In contrast, TCI Chemicals provides the compound with a purity of >98.0% (by HPLC and titration) . This difference in reported purity (98% vs. 99.49%) and the availability of a dedicated analytical standard allows researchers to select the most appropriate grade for their specific needs, such as method validation versus general biological testing.

Quality Control Analytical Standard Reagent Grade

Recommended Applications for Ac-DL-Trp-OH (CAS 1218-34-4) Based on Evidence


Biopharmaceutical Formulation Stabilizer

Ac-DL-Trp-OH is used as a stabilizer in human blood-derived therapeutic products, including normal serum albumin and plasma protein fraction [1]. Its role as a transfer agent in downstream biopharmaceutical production is also noted . This application leverages the compound's ability to protect proteins from oxidative degradation and thermal stress, a property that is particularly important for maintaining the integrity and efficacy of these sensitive biologics [1].

Precursor for Peptide Synthesis

As a protected amino acid derivative, Ac-DL-Trp-OH serves as an intermediate in solid-phase peptide synthesis [1]. The acetyl protecting group on the alpha-amine allows for controlled, sequential addition of amino acids to a growing peptide chain [1]. The racemic nature of the compound can be used to introduce D-amino acids into peptide sequences, which can be useful for studying structure-activity relationships or improving peptide stability .

Research on Endogenous Metabolite Pathways

Ac-DL-Trp-OH is identified as an endogenous metabolite found in humans [1]. It is therefore a valuable research tool for studying amino acid metabolism and acetylation pathways. Its use in vitro can help elucidate the physiological significance of amino acid acetylation modifications . The compound is specifically useful as an analytical standard in metabolomics studies for the identification and quantification of N-acetylated tryptophan in biological samples .

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